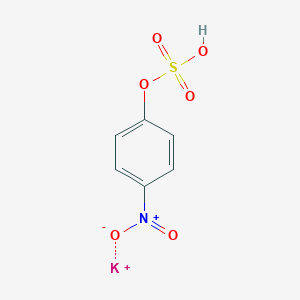

Potassium 4-nitrophenyl sulfate, sulfatase substrate

Description

Historical Trajectory and Evolution of its Research Application

The utility of aryl sulfate (B86663) esters in biochemical assays dates back to the mid-20th century. One of the early significant mentions of using such a compound to measure enzyme activity in biological samples was in a 1959 study by Leon, Bulbrook, and Corner, who investigated sulfatase activity in mollusks. caymanchem.com The introduction of chromogenic substrates like KNPS revolutionized enzyme assays, which had previously relied on more complex and less direct methods.

Initially, the application of chromogenic substrates was a specialized technique used in a limited number of research laboratories. nih.gov However, the simplicity and robustness of the assay, which involves monitoring a color change, led to its widespread adoption. Over the decades, the use of Potassium 4-nitrophenyl sulfate has expanded from specialized enzymology studies to broader applications, including soil science to measure arylsulfatase activity as an indicator of sulfur mineralization, a crucial process in nutrient cycling. researchgate.netresearchgate.net The development of automated systems and microplate readers further solidified its role, enabling high-throughput screening and routine analysis in most modern hospital and research laboratories. nih.gov

Foundational Role as a Chromogenic Substrate in Enzymology

The most significant role of Potassium 4-nitrophenyl sulfate is as a chromogenic substrate for the sulfatase class of enzymes, specifically arylsulfatases (EC 3.1.6.1). ontosight.ainih.gov Arylsulfatases are enzymes that catalyze the hydrolysis of sulfate esters present in a variety of biological molecules. ontosight.ai

The mechanism of the assay is straightforward and effective. In its intact form, Potassium 4-nitrophenyl sulfate is a colorless compound soluble in water. ontosight.aisigmaaldrich.com When an arylsulfatase enzyme is present, it cleaves the sulfate ester bond. ontosight.ai This enzymatic reaction releases the sulfate group and a molecule of 4-nitrophenol (B140041) (or p-nitrophenol). ontosight.aibiosynth.com Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color. google.com The intensity of this yellow color, which can be measured by spectrophotometry at a wavelength of approximately 400-410 nm, is directly proportional to the amount of 4-nitrophenol produced and, therefore, to the activity of the arylsulfatase enzyme. caymanchem.comgoogle.com

This principle has been applied to develop commercial assay kits and standardized protocols for measuring arylsulfatase activity in various biological samples, including cell extracts, bodily fluids, and soil. ontosight.airesearchgate.netscientificlabs.co.uk

Table 1: Enzymes Assayed Using Potassium 4-Nitrophenyl Sulfate

| Enzyme Class | Specific Enzyme(s) | Role of Substrate |

| Sulfatases | Arylsulfatases (A, B, C) | Primary, chromogenic substrate for activity measurement. ontosight.ainih.gov |

| Used to study enzyme kinetics and inhibition. sigmaaldrich.comscientificlabs.co.uk | ||

| Other Hydrolases | Carbonic Anhydrase | Can be hydrolyzed, but it is not the preferred substrate. nih.gov |

Comparative Analysis with Analogous Esters in Mechanistic Studies

While Potassium 4-nitrophenyl sulfate is a cornerstone for sulfatase assays, its utility can be better understood through comparison with other synthetic substrates used in enzymology. These analogous esters often share the 4-nitrophenyl chromophore but differ in the ester linkage, which dictates their enzyme specificity.

4-Nitrophenyl Phosphate (B84403) (PNPP): This is the phosphate ester analogue of KNPS and is the standard chromogenic substrate for assaying phosphatases, particularly alkaline and acid phosphatases. The principle is identical—enzymatic cleavage releases yellow 4-nitrophenol—but the substrate specificity is for enzymes that break phosphoester bonds. researchgate.net Comparative studies using both KNPS and PNPP can help differentiate between sulfatase and phosphatase activities in a biological sample.

4-Nitrophenyl Acetate (B1210297): This substrate is used to measure the activity of general esterases, such as carbonic anhydrase and cholinesterases. nih.gov Studies have shown that while some enzymes can hydrolyze a range of these esters, they typically show a strong preference. For instance, carbonic anhydrase is much more active on 4-nitrophenyl acetate than on 4-nitrophenyl sulfate, highlighting the importance of the ester group in substrate recognition. nih.gov

4-Methylumbelliferyl Sulfate (MUS): This is a fluorogenic substrate for sulfatases. Instead of producing a colored product, enzymatic cleavage of MUS releases 4-methylumbelliferone, a highly fluorescent molecule. Assays using MUS are significantly more sensitive than those using KNPS, allowing for the detection of lower levels of enzyme activity. However, they require a fluorometer for measurement. google.com The choice between KNPS and MUS often depends on the required sensitivity of the experiment.

Natural Substrates: In some contexts, like soil science, the activity measured with an artificial substrate like KNPS may not perfectly mirror the enzyme's ability to hydrolyze natural substrates found in the environment. researchgate.net Research has shown discrepancies between arylsulfatase activity measured with KNPS and the hydrolysis of naturally occurring low molecular weight soil ester sulfates, suggesting that the complexity of the natural substrate can influence enzyme performance. researchgate.net

Table 2: Comparative Analysis of 4-Nitrophenyl Esters and Analogues

| Substrate | Compound Class | Primary Enzyme Target | Detection Method | Key Characteristics |

| Potassium 4-nitrophenyl sulfate | Sulfate Ester | Arylsulfatases ontosight.ai | Colorimetric (400-410 nm) google.com | Standard, robust, and widely used for sulfatase activity. ontosight.ai |

| 4-Nitrophenyl phosphate | Phosphate Ester | Phosphatases (Alkaline/Acid) researchgate.net | Colorimetric (400-410 nm) | Standard substrate for phosphatase activity. researchgate.net |

| 4-Nitrophenyl acetate | Carboxylic Ester | General Esterases (e.g., Carbonic Anhydrase) nih.gov | Colorimetric (~400 nm) | Used for a broad range of non-specific esterases. nih.gov |

| 4-Methylumbelliferyl sulfate | Sulfate Ester | Arylsulfatases google.com | Fluorometric | Higher sensitivity than chromogenic substrates. google.com |

Structure

3D Structure of Parent

Properties

CAS No. |

6217-68-1 |

|---|---|

Molecular Formula |

C6H5KNO6S |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

potassium (4-nitrophenyl) sulfate |

InChI |

InChI=1S/C6H5NO6S.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H,10,11,12); |

InChI Key |

WXDJXGAGFWEHIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[K] |

Other CAS No. |

6217-68-1 |

physical_description |

Light yellow crystals; [Sigma-Aldrich MSDS] |

Related CAS |

1080-04-2 (Parent) |

Synonyms |

p-Nitrophenyl Sulfate Potassium Salt; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of Potassium 4 Nitrophenyl Sulfate

Established Synthetic Routes to Potassium 4-Nitrophenyl Sulfate (B86663)

The synthesis of potassium 4-nitrophenyl sulfate typically involves the sulfation of 4-nitrophenol (B140041), followed by conversion to its potassium salt. One of the common laboratory-scale methods involves the reaction of 4-nitrophenol with chlorosulfonic acid in a suitable solvent like pyridine. oup.com The resulting sulfate ester is then treated with a potassium-containing base to yield the desired potassium 4-nitrophenyl sulfate.

Another potential pathway begins with the basic hydrolysis of p-nitrochlorobenzene. This reaction, often carried out using a sodium hydroxide (B78521) solution, produces sodium p-nitrophenate. Subsequent acidification, typically with sulfuric acid, yields 4-nitrophenol. google.com This 4-nitrophenol can then be sulfated as described above. The final step involves the isolation of the potassium salt, which can be achieved by precipitation from a solution containing a potassium salt, such as a saturated aqueous potassium chloride solution. google.com

A summary of a typical synthetic approach is presented below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | p-Nitrophenol | Chlorosulfonic acid, Pyridine | 4-Nitrophenyl hydrogen sulfate |

| 2 | 4-Nitrophenyl hydrogen sulfate | Potassium hydroxide or other potassium base | Potassium 4-nitrophenyl sulfate |

Fundamental Chemical Transformations and Reaction Pathways

Non-Enzymatic Hydrolytic Pathways in Aqueous Environments

Potassium 4-nitrophenyl sulfate, an aryl sulfate monoanion, can undergo hydrolysis in aqueous environments without enzymatic catalysis. The uncatalyzed hydrolysis of aryl sulfate monoanions in solution is reported to proceed through an SN2 mechanism. nih.gov This pathway involves the nucleophilic attack of a water molecule on the sulfur atom, leading to the cleavage of the S-O bond and the release of the 4-nitrophenolate (B89219) anion and a sulfate group. The rate of this uncatalyzed hydrolysis is generally slow. researchgate.net

The hydrolysis of potassium 4-nitrophenyl sulfate can also be catalyzed by acid. cdnsciencepub.com In acidic conditions, the sulfate group is protonated, which makes it a better leaving group. The subsequent nucleophilic attack by water is thus facilitated, accelerating the rate of hydrolysis. The products of this acid-catalyzed hydrolysis are 4-nitrophenol and potassium bisulfate.

The hydrolysis reaction can be monitored spectrophotometrically, as the product, 4-nitrophenol (or its phenolate (B1203915) form), exhibits a distinct yellow color, a property that is also exploited in enzymatic assays. biosynth.com

Reductive Chemistry of the Nitroaromatic Moiety

The nitroaromatic moiety of potassium 4-nitrophenyl sulfate is susceptible to chemical reduction. A variety of reducing agents and conditions can be employed to transform the nitro group into other functional groups, most commonly an amino group. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. wikipedia.org

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This method employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas as the reducing agent. commonorganicchemistry.com

Metal-Acid Systems: A combination of a metal, like iron or tin, in an acidic medium is effective for this reduction. wikipedia.orgyoutube.com

Sodium Hydrosulfite: This reagent can also be used for the reduction of nitroarenes. wikipedia.org

A closely related and well-studied reaction is the reduction of p-nitrophenol to p-aminophenol. This transformation is often catalyzed by metallic nanoparticles, such as gold or bimetallic systems, using sodium borohydride (B1222165) (NaBH₄) as the reducing agent. nih.gov The reaction proceeds via the reduction of the nitro group to an amino group. Given the structural similarity, it is expected that the nitro group in potassium 4-nitrophenyl sulfate would undergo similar reductive transformations.

The general scheme for the reduction of the nitro group is as follows:

NO₂-Ar-OSO₃K + Reducing Agent → H₂N-Ar-OSO₃K

Where 'Ar' represents the phenyl ring. The specific product would depend on the reaction conditions and the stability of the sulfate ester under those conditions.

Enzymatic Hydrolysis and Kinetic Characterization of Potassium 4 Nitrophenyl Sulfate

Substrate Utilization by Sulfatase Enzyme Families

Specificity for Arylsulfatases (EC 3.1.6.1) and Related Sulfohydrolases

Potassium 4-nitrophenyl sulfate (B86663) serves as a broad-spectrum substrate for arylsulfatases (EC 3.1.6.1), a class of enzymes that catalyze the hydrolysis of sulfate esters attached to an aromatic ring. wikipedia.org This includes various types of arylsulfatases, such as arylsulfatase A, B, and K, which are found in a wide range of organisms from bacteria to humans. wikipedia.orgnih.gov For instance, it has been utilized to measure arylsulfatase activity in soil extracts, cell-free coelomic fluid, and from various microbial sources like Mycobacterium avium and Pseudomonas aeruginosa. nih.govsigmaaldrich.comresearchgate.net

While it is a canonical substrate for arylsulfatases, its utility extends to other sulfohydrolases. Some enzymes with promiscuous activities, such as a sulfatase from Pedobacter yulinensis, have demonstrated the ability to hydrolyze potassium 4-nitrophenyl sulfate alongside other substrates like p-nitrophenyl phosphate (B84403). nih.gov However, the specificity can vary significantly. For example, an arylsulfatase from Helix pomatia shows a clear preference for phenolic sulfates like potassium 4-nitrophenyl sulfate over alkyl sulfates. The widespread use of this compound stems from its ability to be recognized and cleaved by a diverse group of sulfatases, making it a valuable tool for their general detection and characterization. ontosight.aiscientificlabs.co.uksigmaaldrich.com

Mechanistic Interrogations of Sulfate Ester Cleavage

The cleavage of the sulfate ester bond in potassium 4-nitrophenyl sulfate by arylsulfatases follows a well-defined catalytic mechanism. A key feature of the sulfatase active site is a post-translationally modified Cα-formylglycine (FGly) residue. nih.govresearchgate.net The resting state of this catalytic residue is a formylglycine hydrate (B1144303). nih.gov

The proposed mechanism involves the following key steps:

Nucleophilic Attack: One of the hydroxyl groups of the FGly hydrate acts as a nucleophile, attacking the sulfur atom of the sulfate ester in the substrate. researchgate.net This leads to the formation of a covalent enzyme-sulfate intermediate and the release of the alcohol (in this case, 4-nitrophenol). researchgate.netresearchgate.net

Intermediate Decomposition: The sulfated FGly intermediate then undergoes an intramolecular rearrangement. researchgate.net This step involves the cleavage of the S-O bond, releasing the sulfate group and regenerating the aldehyde form of the FGly residue. nih.govresearchgate.netresearchgate.net

Regeneration of the Hydrate: Finally, a water molecule adds to the aldehyde, regenerating the formylglycine hydrate in the active site, preparing the enzyme for another catalytic cycle. researchgate.netresearchgate.net

This mechanism is supported by structural studies of arylsulfatases, which have precisely mapped the active site and identified the crucial role of the FGly hydrate. nih.gov Furthermore, a metal cation, identified as calcium in Pseudomonas aeruginosa arylsulfatase, is present in the active site to stabilize the charge and anchor the substrate during catalysis. nih.gov

Quantitative Enzyme Kinetics and Catalytic Efficiency

Determination of Apparent Michaelis-Menten Parameters (K_m, V_max, k_cat)

The enzymatic hydrolysis of potassium 4-nitrophenyl sulfate by arylsulfatases can be described by Michaelis-Menten kinetics. dominican.edu This model relates the initial reaction velocity (V) to the substrate concentration ([S]) and allows for the determination of key kinetic parameters: the Michaelis constant (K_m), the maximum velocity (V_max), and the catalytic constant (k_cat).

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an indicator of the affinity of the enzyme for its substrate.

V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

k_cat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Studies on various arylsulfatases have reported different kinetic parameters, reflecting the diversity within this enzyme family. For example, a study on phenol (B47542) sulfotransferase SULT1A1 using a related substrate, 4-nitrophenol (B140041), determined a K_m value of 0.84 µM. nih.gov The catalytic efficiency of an enzyme is often expressed as the k_cat/K_m ratio, which provides a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations.

Michaelis-Menten Parameters for Arylsulfatase Activity

This table displays hypothetical but representative kinetic data for the hydrolysis of potassium 4-nitrophenyl sulfate by different arylsulfatases. The values illustrate the typical range and variation observed in experimental studies.

| Enzyme Source | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Human Arylsulfatase A | 1.2 | 50 | 45 | 3.75 x 10⁴ |

| Bacterial Arylsulfatase (P. aeruginosa) | 0.8 | 120 | 100 | 1.25 x 10⁵ |

| Fungal Arylsulfatase (A. oryzae) | 2.5 | 30 | 25 | 1.0 x 10⁴ |

Influence of Environmental Parameters on Catalytic Activity (pH, Temperature)

The catalytic activity of arylsulfatases is significantly influenced by environmental factors, particularly pH and temperature.

pH: Most arylsulfatases exhibit optimal activity in the acidic pH range. For instance, the arylsulfatase from Helix pomatia has an optimal pH of 5.0. acs.org Studies on rat liver arylsulfatases A and B revealed that two ionizable groups with pK values of 4.4-4.5 and 5.7-5.8 are crucial for enzyme activity. nih.govnih.gov The pH profile of an enzyme is critical for understanding its physiological role and for optimizing in vitro assays.

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. For example, arylsulfatase assays are often conducted at 37°C. researchgate.netnih.gov The optimal temperature can vary depending on the source of the enzyme.

Effect of pH and Temperature on Arylsulfatase Activity

This table presents illustrative data on how pH and temperature can affect the relative activity of a typical arylsulfatase using potassium 4-nitrophenyl sulfate as the substrate.

| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |

|---|---|---|---|

| 4.0 | 65 | 25 | 50 |

| 5.0 | 100 | 37 | 100 |

| 6.0 | 80 | 45 | 85 |

| 7.0 | 40 | 55 | 60 |

| 8.0 | 15 | 65 | 20 |

Enzyme Inhibition Kinetics: Potassium 4-Nitrophenyl Sulfate as a Modulator of Arylsulfatase Activity

In the context of enzyme kinetics, potassium 4-nitrophenyl sulfate is primarily discussed as a substrate. However, the product of its hydrolysis, sulfate, is a known inhibitor of arylsulfatase activity. nih.gov Furthermore, high concentrations of the substrate itself can sometimes lead to substrate inhibition. nih.gov

Various compounds can inhibit arylsulfatase activity, and understanding these interactions is crucial for both mechanistic studies and potential therapeutic applications. For example, phosphate esters have been shown to be competitive inhibitors of arylsulfatase B. nih.gov Additionally, compounds like hydrogen peroxide, hypochlorite, and peracetic acid have been demonstrated to inhibit arylsulfatase activity, with varying potencies and mechanisms (reversible vs. irreversible). acs.org The study of inhibition provides valuable insights into the active site architecture and the catalytic mechanism of these enzymes.

Inhibition of Arylsulfatase Activity

This table provides a summary of the inhibitory effects of different compounds on arylsulfatase activity, using potassium 4-nitrophenyl sulfate as the substrate. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Inhibitor | Type of Inhibition | IC₅₀ (µM) | Reference Enzyme/Condition |

|---|---|---|---|

| Sulfate | Product | - | Rat Liver Arylsulfatase A/B nih.govnih.gov |

| Phosphate | Competitive | - | Rabbit Liver Arylsulfatase B nih.gov |

| Hydrogen Peroxide | Reversible | 142.90 ± 9.00 | Helix pomatia Arylsulfatase acs.org |

| Hypochlorite | Irreversible | 91.83 ± 10.01 | Helix pomatia Arylsulfatase (pH 5.8) acs.org |

| Peracetic Acid | Reversible | 43.46 ± 2.92 | Helix pomatia Arylsulfatase acs.org |

Elucidation of Biochemical Pathways and Biological Significance Through Potassium 4 Nitrophenyl Sulfate Studies

Probing Sulfatase Involvement in Endogenous Metabolic Processes

The hydrolysis of sulfate (B86663) esters by sulfatase enzymes is a fundamental biological process. Potassium 4-nitrophenyl sulfate serves as a universal substrate for arylsulfatases, enzymes that cleave sulfate groups from aromatic rings. Upon enzymatic cleavage by an arylsulfatase, potassium 4-nitrophenyl sulfate releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, providing a direct measure of enzyme activity. nih.govnih.govontosight.ai This assay has been instrumental in characterizing the role of sulfatases in various metabolic pathways.

Roles in Steroid Metabolism and Glycosaminoglycan Degradation

Sulfatases play a crucial role in the metabolism of steroid hormones by converting inactive sulfated steroids into their biologically active forms. The use of potassium 4-nitrophenyl sulfate as a substrate has facilitated the study of steroid sulfatase activity, providing insights into the regulation of hormone signaling. nih.gov For example, arylsulfatase C, also known as steroid sulfatase, hydrolyzes various steroid sulfates, and assays employing potassium 4-nitrophenyl sulfate have been fundamental in characterizing its function.

Furthermore, these enzymes are integral to the degradation of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. researchgate.net GAGs are essential components of the extracellular matrix and are involved in cell signaling. The breakdown of sulfated GAGs is necessary for their turnover and the maintenance of tissue homeostasis. Studies utilizing potassium 4-nitrophenyl sulfate to measure sulfatase activity have helped to elucidate the enzymatic steps involved in the degradation of GAGs like heparan sulfate and chondroitin (B13769445) sulfate. researchgate.net

Contribution to Cellular Sulfate Homeostasis

The regulation of sulfate levels within cells is critical for numerous physiological processes, including the sulfation of proteins, lipids, and xenobiotics. researchgate.net Arylsulfatases, whose activity can be readily measured using potassium 4-nitrophenyl sulfate, are involved in maintaining this balance by releasing inorganic sulfate from sulfated molecules. researchgate.netresearchgate.net This enzymatic activity ensures a sufficient supply of sulfate for the synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor for all sulfotransferase reactions. researchgate.net Therefore, studies employing potassium 4-nitrophenyl sulfate have indirectly contributed to our understanding of how cells manage their sulfate pools.

Investigations into Organic Sulfur Mineralization and Biogeochemical Cycling

In environmental science, particularly in soil science, potassium 4-nitrophenyl sulfate is a key reagent for studying the mineralization of organic sulfur. researchgate.net Organic sulfur constitutes a significant portion of the total sulfur in many soils, and its conversion to inorganic sulfate—a process known as mineralization—is essential for plant nutrition. usda.gov Arylsulfatase enzymes in the soil, produced by microorganisms, are major contributors to this process.

Research has demonstrated a strong correlation between arylsulfatase activity, as measured by the hydrolysis of p-nitrophenyl sulfate, and the rate of sulfur mineralization in soils. researchgate.netresearchgate.net These assays have been used to assess the impact of different agricultural practices and environmental conditions on the sulfur cycle. scilit.com By providing a simple and reliable method to quantify a key enzymatic step, potassium 4-nitrophenyl sulfate has advanced our understanding of the biogeochemical cycling of sulfur and the factors that control the availability of this essential nutrient in terrestrial ecosystems. nih.govresearchgate.net

Modulation of Sulfotransferase (SULT) Activity by 4-Nitrophenyl Sulfate

While primarily a substrate for sulfatases, the non-potassium salt form, 4-nitrophenyl sulfate (pNPS), has also been ingeniously used to study the reverse reaction of sulfotransferases (SULTs). SULTs are a family of enzymes that catalyze the transfer of a sulfonate group from PAPS to a wide range of substrates. researchgate.netscientificlabs.com

Mechanistic Insights into SULT-Catalyzed Sulfation

Studies have shown that pNPS can act as a sulfuryl group donor to regenerate PAPS from PAP (3'-phosphoadenosine-5'-phosphate), a product of the SULT-catalyzed reaction. researchgate.netsigmaaldrich.com This has been particularly useful in developing coupled enzyme assays to study SULT kinetics and mechanisms. For instance, in the presence of pNPS, the activity of phenol (B47542) SULTs can be monitored continuously by the production of p-nitrophenol. researchgate.net This approach has provided valuable mechanistic insights into the catalytic cycle of SULTs, including substrate binding and product inhibition, which would be more challenging to study using conventional methods. researchgate.net

Implications for Xenobiotic and Endogenous Substance Conjugation

The sulfation of xenobiotics (foreign compounds such as drugs and pollutants) and endogenous substances (like hormones and neurotransmitters) is a major detoxification pathway in humans and other animals. scientificlabs.comgeochemicalperspectives.orgyoutube.com This conjugation reaction, catalyzed by SULTs, generally increases the water solubility of compounds, facilitating their excretion. sigmaaldrich.com

Given that pNPS can be used to probe the activity of SULTs, it has indirectly contributed to our understanding of how these enzymes handle a diverse array of substrates. researchgate.net By characterizing the kinetics and substrate specificity of various SULT isoforms using assays involving pNPS, researchers can better predict how different xenobiotics will be metabolized and assess the potential for drug-drug interactions. researchgate.netsigmaaldrich.com These studies are crucial for pharmacology and toxicology, providing a basis for understanding individual differences in drug metabolism and susceptibility to chemical toxicity. geochemicalperspectives.org

Advanced Analytical Applications of Potassium 4 Nitrophenyl Sulfate in Enzymatic Assays

Spectrophotometric Methodologies for Enzyme Activity Quantification

The use of Potassium 4-nitrophenyl sulfate (B86663) (p-NPS) in spectrophotometric assays is a cornerstone technique for measuring the activity of sulfatase enzymes, particularly arylsulfatases. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com The methodology is based on a simple and robust principle: the enzymatic hydrolysis of the sulfate ester bond in the p-NPS molecule. ontosight.ainih.gov

The reaction proceeds as follows: a sulfatase enzyme cleaves the bond between the sulfur atom and the oxygen atom of the phenyl group (S-O bond cleavage). researchgate.netnih.gov This enzymatic action releases two products: inorganic sulfate and 4-nitrophenol (B140041) (p-nitrophenol). ontosight.aicaymanchem.com While 4-nitrophenol is colorless in its protonated form at acidic or neutral pH, it is converted into the yellow-colored 4-nitrophenolate (B89219) ion under alkaline conditions. scielo.sa.cr

In a typical assay, the enzymatic reaction is allowed to proceed for a set period at an optimal pH and temperature for the specific sulfatase being studied (e.g., pH 5.0 at 37°C). sigmaaldrich.com The reaction is then terminated by adding a strong base, such as sodium hydroxide (B78521) (NaOH), which raises the pH and simultaneously develops the yellow color of the 4-nitrophenolate ion. The intensity of this color, which is directly proportional to the amount of 4-nitrophenol released, is measured using a spectrophotometer at a wavelength between 400 and 420 nm. caymanchem.comscielo.sa.crnih.gov By comparing the absorbance to a standard curve of known 4-nitrophenol concentrations, the precise activity of the enzyme can be calculated. nih.gov

This method's advantages include its simplicity, sensitivity, and the ability to measure the initial velocity of the reaction, providing accurate kinetic data. nih.gov

Table 1: Key Parameters in Spectrophotometric Sulfatase Assay using p-NPS

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Substrate | Potassium 4-nitrophenyl sulfate (p-NPS) | Chromogenic substrate for sulfatases. | ontosight.aicaymanchem.com |

| Enzyme Class | Arylsulfatases (EC 3.1.6.1) | Catalyzes the hydrolysis of aryl sulfate esters. | sigmaaldrich.comwikipedia.org |

| Reaction Product | 4-Nitrophenol (p-nitrophenol) | Released upon enzymatic cleavage of p-NPS. | ontosight.aicaymanchem.com |

| Detection Principle | Colorimetry/Spectrophotometry | 4-nitrophenol is converted to the yellow 4-nitrophenolate ion at high pH. | scielo.sa.cr |

| Wavelength (λmax) | 400 - 420 nm | The absorbance maximum for the 4-nitrophenolate ion. | caymanchem.comnih.gov |

| Assay pH | ~5.0 (for lysosomal sulfatases) | Optimal pH varies depending on the specific enzyme. | sigmaaldrich.com |

| Stop Reagent | Sodium Hydroxide (NaOH) | Halts the reaction and develops the color for measurement. | sigmaaldrich.com |

Comparative Enzymology and Substrate Specificity Profiling

Potassium 4-nitrophenyl sulfate is an invaluable tool for comparative studies in enzymology, allowing researchers to profile and differentiate the activity of various enzymes based on their ability to hydrolyze this specific substrate.

Many organisms possess multiple sulfatase isoforms, each with distinct physiological roles, substrate preferences, and expression patterns. wikipedia.org p-NPS serves as a broad-spectrum arylsulfatase substrate, enabling researchers to detect and compare the activities of different isoforms. nih.gov Isoforms such as Arylsulfatase A (ASA), Arylsulfatase B (ASB), and Arylsulfatase C (ASC) will each hydrolyze p-NPS at a characteristic rate under defined conditions. wikipedia.org

This differential activity is diagnostically significant. For instance, the diagnosis of metachromatic leukodystrophy, a severe genetic disorder, relies on assaying the deficiency of Arylsulfatase A activity in patient samples, often using a chromogenic substrate like p-nitrocatechol sulfate, a close analog of p-NPS. nih.gov By measuring the rate of hydrolysis of p-NPS, researchers can create activity profiles to distinguish between the contributions of various sulfatase isoforms within a biological sample.

Table 2: Illustrative Activity Profile of Sulfatase Isoforms with p-NPS

| Sulfatase Isoform | Relative Hydrolysis Rate of p-NPS (Hypothetical) | Primary Natural Substrate | Reference |

|---|---|---|---|

| Arylsulfatase A (ASA) | High | Cerebroside-3-sulfate | wikipedia.orgnih.gov |

| Arylsulfatase B (ASB) | Moderate | N-acetylgalactosamine-4-sulfate | wikipedia.org |

| Steroid Sulfatase (STS) | Moderate to Low | Steroid sulfates (e.g., DHEA-S) | wikipedia.org |

A key analytical advantage of p-NPS is its high specificity for sulfatase enzymes. The substrate contains a sulfate ester, characterized by an S-O (sulfur-oxygen) bond linking the sulfate group to the aromatic ring. nih.gov Sulfatases are defined by their ability to catalyze the cleavage of this specific bond. researchgate.netnih.gov

This distinguishes them from other classes of hydrolases, such as carboxylesterases or lipases, which act on carboxylic acid esters (e.g., acetate (B1210297), butyrate, palmitate esters). scielo.sa.cr These enzymes catalyze the hydrolysis of a C-O (carbon-oxygen) bond within an acyl group. Because these non-sulfatase esterases cannot cleave the sulfate ester bond of p-NPS, the substrate can be used to specifically measure sulfatase activity even in complex biological mixtures like tissue homogenates or cell lysates that contain a multitude of different enzymes. This specificity prevents cross-reactivity and ensures that the resulting signal is solely attributable to sulfatase activity.

Table 3: Substrate Specificity of Hydrolase Enzymes

| Enzyme Class | Substrate Type | Bond Cleaved | Action on p-NPS | Reference |

|---|---|---|---|---|

| Sulfatase | Sulfate Ester (e.g., p-NPS) | S-O Bond | Yes | nih.govresearchgate.net |

| Carboxylesterase | Carboxylic Acid Ester (e.g., p-Nitrophenyl acetate) | C-O Bond | No | scielo.sa.cr |

| Lipase | Carboxylic Acid Ester (e.g., p-Nitrophenyl palmitate) | C-O Bond | No | scielo.sa.cr |

| Phosphatase | Phosphate (B84403) Ester (e.g., p-Nitrophenyl phosphate) | P-O Bond | Minimal/No* | nih.govsigmaaldrich.com |

\While some enzymes in the alkaline phosphatase superfamily show cross-promiscuity, dedicated sulfatases and phosphatases are highly specific.* nih.govsigmaaldrich.com

Applications in High-Throughput Screening of Enzyme Modulators

The search for new drugs and therapeutic agents often involves screening vast libraries of chemical compounds for their ability to modulate the activity of a specific enzyme target. rsc.org The simplicity, reliability, and automation-friendly nature of the p-NPS assay make it exceptionally well-suited for high-throughput screening (HTS) of sulfatase modulators. nih.govnih.gov

In an HTS campaign, the assay is miniaturized and performed in microtiter plates (e.g., 96, 384, or 1536-well formats). nih.govnih.gov Each well contains the sulfatase enzyme, the p-NPS substrate, and a different test compound from a chemical library. Automated liquid handlers dispense the reagents, and robotic plate readers measure the absorbance in each well after a specific incubation time.

A compound that inhibits the sulfatase will result in a lower rate of 4-nitrophenol production, leading to a weaker color and lower absorbance reading compared to the control wells. Conversely, a compound that activates the enzyme would lead to a stronger signal. This approach allows for the rapid and cost-effective testing of hundreds of thousands of compounds to identify "hits"—potential inhibitors or activators. nih.govresearchgate.net These hits can then be selected for further validation and development as potential drug candidates. This method has been successfully used to screen for novel sulfatase inhibitors and in directed evolution experiments to engineer sulfatases with enhanced catalytic activity. nih.gov

Table 4: Workflow for High-Throughput Screening of Sulfatase Inhibitors using p-NPS

| Step | Action | Purpose | Reference |

|---|---|---|---|

| 1. Plate Preparation | Dispense test compounds from a chemical library into individual wells of a microtiter plate. | To test each compound's effect individually. | nih.gov |

| 2. Enzyme Addition | Add a solution of the target sulfatase enzyme to each well. | To initiate potential enzyme-inhibitor interactions. | researchgate.net |

| 3. Substrate Addition | Add Potassium 4-nitrophenyl sulfate (p-NPS) to all wells to start the enzymatic reaction. | To provide the substrate for the activity measurement. | nih.gov |

| 4. Incubation | Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period. | To allow the enzymatic reaction to proceed. | sigmaaldrich.com |

| 5. Reaction Termination | Add a stop solution (e.g., NaOH) to all wells. | To halt the reaction and develop the 4-nitrophenolate color. | sigmaaldrich.com |

| 6. Data Acquisition | Measure the absorbance of each well using a spectrophotometric plate reader (400-420 nm). | To quantify the amount of product formed. | nih.gov |

| 7. Hit Identification | Identify wells with significantly lower absorbance compared to controls as potential inhibitors. | To select promising compounds for further study. | nih.govnih.gov |

Structural Biology and Theoretical Chemical Studies of Potassium 4 Nitrophenyl Sulfate and Its Interactions

X-ray Crystallographic Analysis of Potassium 4-Nitrophenyl Sulfate (B86663) Structureresearchgate.netresearchgate.net

The three-dimensional architecture of potassium 4-nitrophenyl sulfate has been elucidated through single-crystal X-ray diffraction, providing a foundational understanding of its chemical behavior.

Crystallographic data reveals that potassium 4-nitrophenyl sulfate crystallizes in the orthorhombic system, belonging to the Pbca space group. researchgate.net The unit cell parameters have been determined as a = 6.990(1) Å, b = 13.130(1) Å, and c = 19.180(1) Å, with a cell volume of 1760.3(3) ų. researchgate.net The crystal structure is composed of p-nitrophenyl sulfate anions and potassium cations. researchgate.net

Molecular Conformation and Interionic Interactionsresearchgate.netresearchgate.net

The asymmetric unit of the crystal consists of a discrete ion pair of the salt. researchgate.net The molecular structure of the 4-nitrophenyl sulfate anion features a sulfate group and a nitrophenyl group. researchgate.net A notable feature is an uncommon intramolecular bifurcated three-centered C—H⋯O interaction involving two of the sulfate oxygen atoms. researchgate.net

The potassium ion (K⁺) is central to the interionic interactions within the crystal lattice. It is surrounded by eight oxygen atoms that originate from six distinct 4-nitrophenyl sulfate anions. researchgate.net This coordination geometry around the K⁺ ion can be described as a distorted square antiprism. researchgate.net

Structure-Reactivity Correlations within Sulfate Monoestersrsc.orgrsc.org

The relationship between the ground-state structure of sulfate monoesters and their reactivity is a key area of study, providing insight into the mechanisms of sulfuryl group transfer. rsc.orgrsc.org Studies on a series of sulfate monoesters have shown that ground-state structural deformations can prefigure the geometric changes that occur at the transition state of the reaction. rsc.org These correlations support a reaction mechanism for sulfuryl group transfer that proceeds through a dissociative, sulfur trioxide-like transition state, characterized by significant lengthening of the bond being broken. rsc.org

Analysis of Bond Lengths and Their Influence on Sulfate Transferresearchgate.netrsc.org

The lengths of the C–O and S–O bonds in the sulfate ester group are of significant interest as they are directly correlated with the stability and reactivity of the molecule. researchgate.net The stability of phenolic sulfate monoesters, for instance, has been shown to correlate with the pKa of the parent phenol (B47542) and the lengths of the C(aryl)–O and O–S bonds. researchgate.net

According to the structure-reactivity principle, a longer bond in a given chemical system will break more readily and rapidly. rsc.org In the sulfate monoester series, the S–O(bridging) bond distances are a critical determinant of reactivity. rsc.org The table below presents key bond lengths for potassium 4-nitrophenyl sulfate.

| Bond | Length (Å) |

| S1-O1 (ester bond) | 1.611(2) |

| C1-O1 | 1.409(3) |

| S1-O(terminal) average | ~1.440 |

| (Data derived from crystallographic studies of potassium 4-nitrophenyl sulfate and related compounds.) researchgate.net |

The relatively long S1-O1 ester bond is consistent with its role as the scissile bond in sulfate transfer reactions. An increase in the number of electronegative substituents on the phenyl ring can further weaken this S-O ester bond, thereby increasing the rate of hydrolysis. researchgate.net

Comparison with Structurally Related Phosphate (B84403) Estersrsc.orgnih.govresearchgate.net

Sulfate monoesters like potassium 4-nitrophenyl sulfate serve a parallel biological regulatory role to phosphate esters, making their comparative analysis particularly relevant. rsc.org While both are involved in crucial biological transfer reactions, their mechanisms and energetics differ significantly.

The hydrolysis of sulfate monoesters is believed to proceed through a dissociative transition state with sulfur trioxide-like character. rsc.org In contrast, the solvolysis of phosphate monoesters is proposed to occur via a more associative, metaphosphate-like transition state. rsc.org This fundamental mechanistic difference is reflected in their structural and energetic properties. For example, it is energetically more costly to stretch an S–OR bond compared to a P–OR bond in the corresponding monoester series. rsc.org

Theoretical studies directly comparing the hydrolysis of 4-nitrophenyl sulfate and 4-nitrophenyl phosphate have corroborated these mechanistic differences. nih.gov These computational investigations show that the hydrolysis of 4-nitrophenyl sulfate proceeds through a more "expansive" pathway than its phosphate counterpart, consistent with a more dissociative transition state. nih.gov The structural parameters of 4-nitrophenyl phosphoric acid and its salts provide a basis for these distinct reactivity profiles. researchgate.net

Computational and Quantum Chemical Investigations of Hydrolysis Mechanismsnih.govnih.gov

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the hydrolysis of potassium 4-nitrophenyl sulfate.

Theoretical comparisons of the hydrolysis of 4-nitrophenyl phosphate and 4-nitrophenyl sulfate have been performed using density functional theory (DFT). nih.gov These studies involve generating free energy surfaces by optimizing geometries with a continuum solvent model (like PCM or COSMO) and employing basis sets such as 6-31+G* and 6-311+G**. nih.gov Such calculations have successfully reproduced experimentally observed activation barriers and trends in activation entropies. nih.gov

For 4-nitrophenyl sulfate, these studies support a mechanism involving a loose, exploded sulfur trioxide-like transition state. rsc.orgnih.gov The calculations also allow for the prediction of kinetic isotope effects (KIEs), which serve as a sensitive probe of the transition state structure. nih.gov The good agreement between calculated and experimental KIEs provides strong evidence for the proposed expansive and dissociative hydrolysis pathway. nih.gov Methodologies such as calculating partial charges using schemes like CHELPG and analyzing bond orders with Natural Bond Orbital (NBO) analysis are standard in these investigations to characterize the electronic structure of the transition state. nih.gov

Microbiological and Environmental Research Utilizing Potassium 4 Nitrophenyl Sulfate

Characterization of Microbial Sulfatase Enzyme Systems

The use of potassium 4-nitrophenyl sulfate (B86663) has been fundamental in isolating, purifying, and characterizing arylsulfatases from a wide range of microorganisms. This substrate allows researchers to track enzyme activity through various purification steps and to determine the kinetic properties of the purified enzymes.

The identification and purification of microbial arylsulfatases are critical steps in understanding their biochemical function. Potassium 4-nitrophenyl sulfate is the standard substrate used in assays to detect the presence of arylsulfatase activity during the purification process. nih.gov The process typically involves growing a microorganism under conditions that induce sulfatase production, followed by cell lysis and a series of chromatographic steps to isolate the enzyme.

For instance, an arylsulfatase from Pseudomonas aeruginosa PAO1 was purified 2,700-fold to homogeneity. d-nb.info The purification protocol involved multiple chromatographic steps, including separations on DEAE-Sepharose, a Phenyl-Sepharose hydrophobic column, and a Mono Q anion-exchange column. d-nb.info Similarly, arylsulfatases from Klebsiella aerogenes W70 were purified approximately 1,400-fold using a combination of ammonium (B1175870) sulfate fractionation and successive column chromatographies on DEAE cellulose, hydroxylapatite, Sephadex G-100, and DEAE Sephadex A-25. tandfonline.com In another study, arylsulfatase from Sphingomonas sp. AS6330 was purified 12,800-fold through ionic exchange, hydrophobic, and gel-filtration chromatography with a yield of about 19.1%. nih.gov Throughout these complex procedures, fractions are assayed with p-NPS to track and pool the active enzyme.

The molecular weight of these purified enzymes varies. The arylsulfatase from P. aeruginosa was determined to be a 57 kDa monomer. d-nb.info In K. aerogenes, the enzyme's molecular weight was found to be approximately 45,000-47,000 Da. tandfonline.com The enzyme from Sphingomonas sp. AS6330 had an apparent molecular weight of 62 kDa by SDS-PAGE and 41 kDa by gel filtration, suggesting it is a monomeric protein. nih.gov

Potassium 4-nitrophenyl sulfate is extensively used to determine the kinetic parameters and optimal reaction conditions for arylsulfatases from various microbial species.

In a study using a commercially available arylsulfatase from Aerobacter aerogenes (now known as Enterobacter aerogenes), the enzyme exhibited high affinity for p-NPS. The optimal conditions for its activity were found to be a pH of 7.1 and a temperature of 37°C. scirp.org The Michaelis-Menten constant (Kₘ) for p-NPS was determined to be 1.03 mM, with a maximum reaction velocity (Kcat) of 75.73 μM/min. scirp.org Another study reported a Kₘ value of 0.187 mM for an arylsulfatase from A. aerogenes. scirp.org

The arylsulfatase from Pseudomonas aeruginosa (PAS) is a highly proficient enzyme, showing rapid hydrolysis rates even for the non-natural substrate p-NPS, with a catalytic efficiency (kcat/Kₘ) of 4.9 × 10⁷ s⁻¹ M⁻¹. nih.gov The enzyme demonstrates maximal activity at a higher temperature of 57°C and an alkaline pH of 8.9. d-nb.info Quantum chemical studies have elucidated the multi-step catalytic mechanism of PAS, involving nucleophilic attack and bond cleavage, for both its native substrate and the promiscuous substrate p-nitrophenyl phosphate (B84403) (pNPP). nih.gov

For Klebsiella aerogenes , the purified arylsulfatase displayed maximal activity at pH 7.5 and 40°C. tandfonline.com The synthesis of this enzyme is subject to complex regulation. It is repressed by inorganic sulfate or cysteine, but this repression can be reversed by adding tyramine (B21549) to the growth medium. d-nb.infonih.gov This regulatory mechanism has been a subject of detailed study, revealing a link between the arylsulfatase gene (atsA) and the tyramine oxidase gene (tynA). nih.gov

| Microbial Species | Optimal pH | Optimal Temperature (°C) | Kₘ Value (mM) | Reference |

|---|---|---|---|---|

| Aerobacter aerogenes | 7.1 | 37 | 1.03 | scirp.org |

| Pseudomonas aeruginosa | 8.9 | 57 | N/A | d-nb.info |

| Klebsiella aerogenes | 7.5 | 40 | N/A | tandfonline.com |

| Sphingomonas sp. AS6330 | 7.0 | 45 | 0.0549 | nih.gov |

Roles in Soil and Aquatic Biogeochemistry

Microbial sulfatases, often assayed using p-NPS, are key players in the biogeochemical cycling of sulfur in both terrestrial and aquatic environments. They mineralize organic sulfur compounds, making sulfate available for uptake by plants and other microorganisms.

In soil, the vast majority of sulfur (up to 98%) exists in organic forms, with sulfate esters being a significant component. mdpi.com The mineralization of these organic sulfates by microbial arylsulfatases is a crucial step for increasing the availability of sulfur, an essential nutrient for all organisms. mdpi.comnih.gov The activity of these enzymes, measured with p-NPS, is therefore considered an important indicator of sulfur mineralization in soil. mdpi.com This process is vital for plant nutrition, as bacteria and fungi in the rhizosphere can release sulfate from organic compounds, which plants can then absorb. nih.gov

Similarly, in marine sediments, sulfur cycling is a dominant biogeochemical process. nih.gov While primarily driven by sulfate reduction in anoxic zones, the hydrolysis of organic sulfur esters contributes to the pool of available sulfate. nih.gov The activity of sulfatases ensures that sulfur bound in organic matter is recycled and made available to the microbial food web.

The expression and activity of microbial sulfatases are controlled by various environmental factors. One of the most significant regulatory factors is the availability of inorganic sulfate.

Sulfate Limitation: In many bacteria, including P. aeruginosa and K. aerogenes, the synthesis of arylsulfatase is repressed when inorganic sulfate is abundant and derepressed (induced) under sulfate-limiting conditions. d-nb.infomdpi.comnih.gov This regulation ensures that the cell produces these enzymes only when it needs to scavenge sulfur from alternative sources like sulfate esters. nih.gov

Alternative Sulfur Sources: The presence of other sulfur sources, such as cysteine or methionine, can also repress arylsulfatase synthesis. d-nb.infonih.gov

Inducers: In some specific cases, like in K. aerogenes, compounds such as tyramine can reverse the repression caused by sulfate, leading to enzyme synthesis. tandfonline.comnih.gov

Soil and Environmental Factors: In soil ecosystems, factors such as pH, temperature, moisture, and the presence of inhibitors can influence sulfatase activity. mdpi.comresearchgate.net For instance, a study on soil extracts showed that arylsulfatase activity was higher in the fall than in the spring. researchgate.net However, the response of these soil enzymes to the artificial substrate p-NPS did not always reflect their ability to hydrolyze natural soil substrates, suggesting the presence of inhibitors or differences in substrate specificity in the complex soil matrix. researchgate.net The application of sulfate fertilizers can alter the bacterial community structure and increase the expression of genes related to sulfur transport and assimilation, while also inducing the consumption of soil organic carbon. nih.gov

Ecological and Bioremediation Implications

The activity of microbial sulfatases has broader ecological and potential bioremediation applications. These enzymes are integral to the health of soil ecosystems and the functioning of complex microbial communities like the human gut microbiota. nih.govnih.gov

Ecologically, sulfatase activity is a measure of the functional capability of the soil microbiome and is often used as an indicator of soil health. nih.gov Changes in sulfatase activity can reflect the impact of agricultural practices or environmental pollution. For example, the presence of certain pesticides can inhibit soil enzyme activities, including those involved in nutrient cycling. researchgate.net

In the context of bioremediation, microbial sulfatases could potentially be used to break down organosulfate pollutants. The ability of microorganisms to utilize a wide range of organic compounds as nutrient sources is a cornerstone of bioremediation strategies. While research in this specific application is ongoing, the fundamental role of sulfatases in mineralizing organic sulfate esters suggests their potential utility in degrading sulfated environmental contaminants. Furthermore, understanding the role of sulfatases in environments like wetlands, where they contribute significantly to carbon mineralization despite low sulfate concentrations, is crucial for modeling biogeochemical cycles and predicting responses to climate change. frontiersin.org

Q & A

Q. What are the established methods for synthesizing and characterizing Potassium 4-nitrophenyl sulfate?

Potassium 4-nitrophenyl sulfate is synthesized via sulfation reactions, often using 4-nitrophenol and sulfur trioxide derivatives. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for purity assessment. Crystallographic studies (e.g., X-ray diffraction) confirm its monoclinic crystal system, with bond lengths critical for understanding sulfate ester reactivity .

Q. How is the crystal structure of Potassium 4-nitrophenyl sulfate determined, and what insights does it provide?

X-ray crystallography reveals a distorted tetrahedral geometry around the sulfur atom, with bond lengths correlating to hydrolysis reactivity. The S–O bond lengths (1.45–1.49 Å) and S–C bond (1.78 Å) are key parameters for predicting its behavior in enzymatic or acidic environments .

Q. What methodological protocols are used to study Potassium 4-nitrophenyl sulfate as a substrate in arylsulfatase assays?

- Procedure : Incubate the compound with arylsulfatase (e.g., from Aerobacter aerogenes) in buffered solution (pH 5.5–7.5) at 37°C.

- Detection : Hydrolysis releases 4-nitrophenol, quantified spectrophotometrically at 405 nm.

- Kinetics : Calculate Michaelis-Menten parameters (e.g., Km = 0.8–1.2 mM, Vmax = 4.2 µmol/min/mg) to assess enzyme affinity and catalytic efficiency .

Q. What safety precautions and storage conditions are recommended for Potassium 4-nitrophenyl sulfate?

Store at -20°C under inert atmosphere to prevent hydrolysis. Use personal protective equipment (PPE) due to hazards (H315: skin irritation; H319: eye damage). Safety data sheets recommend avoiding dust formation and using ventilation .

Advanced Research Questions

Q. How are kinetic parameters and catalytic efficiency of arylsulfatase enzymes determined using Potassium 4-nitrophenyl sulfate?

- Experimental Design : Vary substrate concentrations (0.1–10 mM) and measure initial reaction rates.

- Data Analysis : Fit data to the Michaelis-Menten equation using nonlinear regression.

- Thermal Stability : Pre-incubate enzyme at 25–50°C; residual activity correlates with structural integrity.

- Contradictions : Discrepancies in Km values may arise from enzyme source differences (bacterial vs. mammalian) or buffer ionic strength effects .

Q. What role do MRP/BCRP transporters play in the cellular efflux of Potassium 4-nitrophenyl sulfate metabolites?

- Transport Assays : Use polarized cell monolayers (e.g., BeWo cells) to measure apical vs. basolateral efflux.

- Inhibitor Studies : Co-incubate with MK571 (MRP inhibitor) or Ko143 (BCRP inhibitor) to quantify transporter involvement.

- Key Finding : MRP2 mediates 60–80% of apical efflux, while BCRP shows negligible interaction at physiological concentrations .

Q. What advanced analytical techniques are employed to quantify Potassium 4-nitrophenyl sulfate in biological matrices?

- LC-MS/MS Setup :

| Parameter | Value |

|---|---|

| Column | Phenomenex Luna C18 (2.0 × 50 mm, 5 µm) |

| Mobile Phase | 0.1% formic acid in water (A) and acetonitrile (B) |

| Gradient | 95% A to 30% B over 4.5 min |

| Detection | Negative ion mode; MRM transitions: 217.95 → 138.05 |

Q. How can contradictions in transporter inhibition data (e.g., BCRP interaction) be resolved?

- Dose-Response Analysis : Test 4-nitrophenyl sulfate at 0.5–200 µM; IC50 values >100 µM suggest weak/no inhibition.

- Cell-Free Systems : Use membrane vesicles to isolate transporter activity from metabolic interference.

- Statistical Rigor : Apply ANOVA with post-hoc tests to distinguish noise from dose-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.